L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester
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Overview
Description
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester typically involves the protection of the amino and hydroxyl groups of L-Tyrosine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) to form Boc-L-Tyrosine. The hydroxyl group is then protected using benzyl bromide to form Boc-L-Tyrosine O-benzyl ester. The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl protecting groups can be removed via hydrogenolysis using palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrogen gas in the presence of palladium on carbon.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and deprotected amino acids.
Substitution: L-Tyrosine and its derivatives.
Scientific Research Applications
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for L-Tyrosine.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester involves its conversion to L-Tyrosine in the body. The compound is hydrolyzed by esterases, releasing L-Tyrosine, which then participates in protein synthesis and other metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, ethyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-, methyl ester
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester is unique due to its specific protecting groups, which provide stability and facilitate its use in various synthetic applications. Its ability to act as a prodrug for L-Tyrosine also sets it apart from other similar compounds .
Properties
CAS No. |
1155261-19-0 |
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Molecular Formula |
C28H31NO5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C28H31NO5/c1-28(2,3)34-27(31)29-25(26(30)33-20-23-12-8-5-9-13-23)18-21-14-16-24(17-15-21)32-19-22-10-6-4-7-11-22/h4-17,25H,18-20H2,1-3H3,(H,29,31) |
InChI Key |
VQXLZJJBXSYFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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